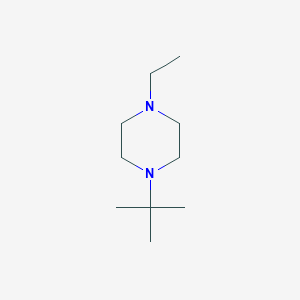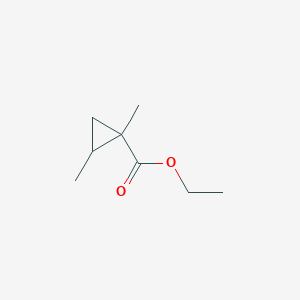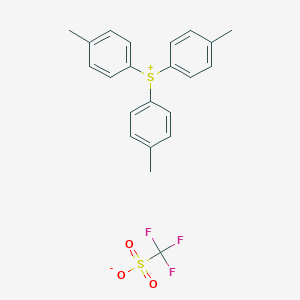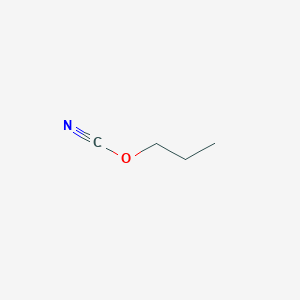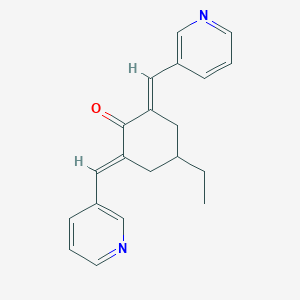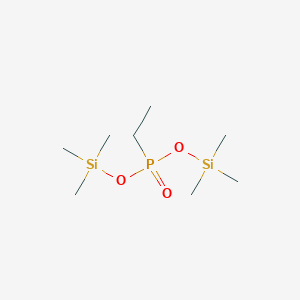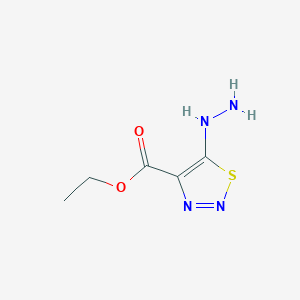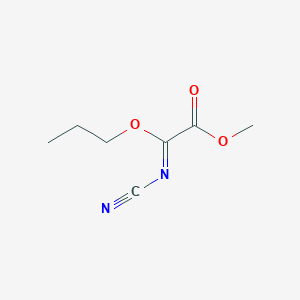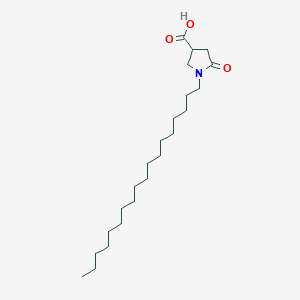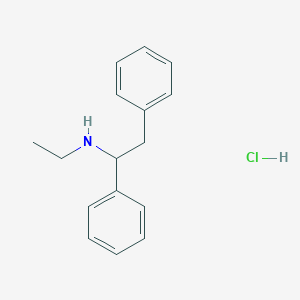
2-(Hydroxymethyl)-2-methylpentanal
Vue d'ensemble
Description
2-(Hydroxymethyl)-2-methylpentanal, also known as HMMPA, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C7H14O2 and a molecular weight of 130.19 g/mol. HMMPA is an aldehyde compound that is commonly used as a building block in the synthesis of various organic molecules.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-2-methylpentanal is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. 2-(Hydroxymethyl)-2-methylpentanal is also known to undergo various chemical reactions such as oxidation, reduction, and condensation reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(Hydroxymethyl)-2-methylpentanal. However, it is known to be a mild irritant to the skin and eyes. It is also known to be toxic when ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Hydroxymethyl)-2-methylpentanal in lab experiments include its high reactivity and its ability to act as a building block in the synthesis of various organic molecules. However, the limitations of using 2-(Hydroxymethyl)-2-methylpentanal include its toxicity and its potential to cause skin and eye irritation.
Orientations Futures
There are several future directions for the use of 2-(Hydroxymethyl)-2-methylpentanal in scientific research. One possible direction is the development of new synthetic routes for the production of 2-(Hydroxymethyl)-2-methylpentanal. Another possible direction is the use of 2-(Hydroxymethyl)-2-methylpentanal in the development of new materials and in the production of polymers. Additionally, the use of 2-(Hydroxymethyl)-2-methylpentanal in the synthesis of pharmaceuticals and agrochemicals may also be an area of future research.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-2-methylpentanal is widely used in scientific research as a building block in the synthesis of various organic molecules. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 2-(Hydroxymethyl)-2-methylpentanal is also used in the development of new materials and in the production of polymers.
Propriétés
Numéro CAS |
1634-71-5 |
|---|---|
Nom du produit |
2-(Hydroxymethyl)-2-methylpentanal |
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2-methylpentanal |
InChI |
InChI=1S/C7H14O2/c1-3-4-7(2,5-8)6-9/h5,9H,3-4,6H2,1-2H3 |
Clé InChI |
FKNUYPBTCINVEP-UHFFFAOYSA-N |
SMILES |
CCCC(C)(CO)C=O |
SMILES canonique |
CCCC(C)(CO)C=O |
Synonymes |
2-Hydroxymethyl-2-methylpentanal |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


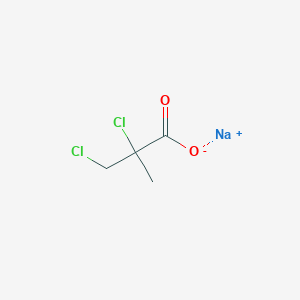
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)

